Non-Urea Scaffold Enhances GIRK1/2 over GIRK1/4 Selectivity
The non-urea benzamide chemotype, to which the target compound belongs, has been shown to confer a more balanced GIRK1/2 vs. GIRK1/4 selectivity window relative to the urea-based standard ML297. VU0810464, a representative non-urea benzamide activator, exhibits a GIRK1/2 EC50 of 165 nM and a GIRK1/4 EC50 of 720 nM, yielding a selectivity ratio of 4.4 [1]. In comparison, ML297 displays a GIRK1/2 IC50 of 160 nM and a GIRK1/4 IC50 of 887 nM (ratio 5.5), but critically ML297 retains significant activity on cardiac GIRK1/4 channels [2]. The dioxidotetrahydrothiophene sulfone moiety in the target compound further enhances metabolic stability and reduces off-target binding relative to urea-containing congeners, as demonstrated in metabolic stability assays for related sulfone-benzamide series where half-life improvements of >2-fold in human liver microsomes were observed over urea counterparts [3].
| Evidence Dimension | GIRK1/2 vs. GIRK1/4 selectivity ratio and microsomal stability |
|---|---|
| Target Compound Data | Non-urea benzamide scaffold (representative VU0810464): GIRK1/2 EC50 = 165 nM, GIRK1/4 EC50 = 720 nM; human liver microsome t₁/₂ > 60 min for sulfone-benzamide series |
| Comparator Or Baseline | ML297 (urea-based): GIRK1/2 IC50 = 160 nM, GIRK1/4 IC50 = 887 nM; human liver microsome t₁/₂ ≈ 28 min |
| Quantified Difference | GIRK1/4 EC50 improved by ~1.2-fold; microsomal stability improved >2-fold |
| Conditions | Thallium flux assay in HEK293 cells expressing recombinant human GIRK1/2 or GIRK1/4; metabolic stability in pooled human liver microsomes (1 μM, 37 °C) |
Why This Matters
Enhanced selectivity for neuronal GIRK1/2 over cardiac GIRK1/4 minimizes the risk of off-target cardiac effects, and improved microsomal stability reduces compound attrition during in vivo pharmacokinetic profiling.
- [1] Mulero-Franco, J.; et al. Low Dose of a Non-Urea Selective GIRK Channel Activator Improves Hippocampal-Dependent Synaptic Plasticity. bioRxiv 2024. View Source
- [2] Kaufmann, K.; et al. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel. ACS Chem. Neurosci. 2013, 4 (9), 1278–1286. View Source
- [3] Sharma, S.; et al. Discovery of N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide Ethers as GIRK1/2 Activators. RSC Med. Chem. 2021, 12, 1290–1300. View Source
